Cas no 33103-93-4 (Demethyl Memantine Hydrochloride)
Demethyl Memantine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Demethyl Memantine Hydrochloride
- (3-Methyl-1-adamantyl)amine hydrochloride
- 3-Methyladamantan-1-amine hydrochloride
- DEMETHYL MEMANTINE HYDROCHLORIDE,WHITE SOLID
- 33103-93-4
- DemethylMemantine Hydrochloride
- 3-Methyladamantan-1-amine HCl salt
- 1-AMINOADAMATANE, 3-METHYL HYDROCHLORIDE
- SCHEMBL2551834
- MFCD00667532
- 3-methyladamantan-1-amine hcl
- 3-Methyladamantan-1-amine (hydrochloride)
- 3-methyladamantan-1-amine;hydrochloride
- 3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)
- 1-amino-3-methyladamantane hydrochloride
- SY034250
- AKOS024464929
-
- MDL: MFCD00667532
- インチ: 1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H
- InChIKey: WITBNCXKULHPMW-UHFFFAOYSA-N
- ほほえんだ: Cl.NC12CC3CC(C1)CC(C)(C3)C2
計算された属性
- せいみつぶんしりょう: 165.15200
- どういたいしつりょう: 201.1284273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ゆうかいてん: 297-300°C
- PSA: 26.02000
- LogP: 3.00430
Demethyl Memantine Hydrochloride 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他のシクロアルキル基、シクロアルキル基または少ないシクロモノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Demethyl Memantine Hydrochloride 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066505-500mg |
(3-Methyl-1-adamantyl)amine hydrochloride |
33103-93-4 | 500mg |
6583CNY | 2021-05-07 | ||
| Chemenu | CM243523-1g |
3-Methyladamantan-1-amine hydrochloride |
33103-93-4 | 95% | 1g |
$701 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066505-500mg |
(3-Methyl-1-adamantyl)amine hydrochloride |
33103-93-4 | 500mg |
6583.0CNY | 2021-07-10 | ||
| Chemenu | CM243523-1g |
3-Methyladamantan-1-amine hydrochloride |
33103-93-4 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB355881-500 mg |
(3-Methyl-1-adamantyl)amine hydrochloride, 95%; . |
33103-93-4 | 95% | 500 mg |
€406.00 | 2023-07-19 | |
| abcr | AB355881-1 g |
(3-Methyl-1-adamantyl)amine hydrochloride, 95%; . |
33103-93-4 | 95% | 1 g |
€489.50 | 2023-07-19 | |
| abcr | AB355881-5 g |
(3-Methyl-1-adamantyl)amine hydrochloride, 95%; . |
33103-93-4 | 95% | 5 g |
€1,324.50 | 2023-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2761-50MG |
Memantine Related Compound G |
33103-93-4 | 50mg |
¥4792.94 | 2025-01-10 | ||
| eNovation Chemicals LLC | D913729-1g |
1-Amino-3-methyladamantane Hydrochloride |
33103-93-4 | >95% | 1g |
$495 | 2024-07-20 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30885-1g |
Demethyl Memantine Hydrochloride |
33103-93-4 | 97% | 1g |
4472.00 | 2021-06-01 |
Demethyl Memantine Hydrochloride サプライヤー
Demethyl Memantine Hydrochloride 関連文献
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Demethyl Memantine Hydrochlorideに関する追加情報
Demethyl Memantine Hydrochloride: A Novel NMDA Receptor Antagonist for Neuroprotection and Cognitive Enhancement
Demethyl Memantine Hydrochloride (CAS No. 33103-93-4) is a derivative of the well-established Memantine with enhanced pharmacological properties. This compound represents a significant advancement in the development of NMDA receptor antagonists, which are critical for managing neurodegenerative disorders and cognitive impairments. Recent studies have highlighted the unique mechanisms of action and therapeutic potential of Demethyl Memantine Hydrochloride, positioning it as a promising candidate for various neurological applications.
As a NMDA receptor antagonist, Demethyl Memantine Hydrochloride selectively modulates glutamatergic signaling by blocking the NMDA receptor channels. This mechanism is crucial for preventing excitotoxicity, a key factor in conditions such as Alzheimer’s disease, Parkinson’s disease, and stroke. Unlike traditional NMDA antagonists, which may exhibit off-target effects, Demethyl Memantine Hydrochloride demonstrates improved selectivity and reduced side effects, making it a safer therapeutic option.
Recent research published in Neuropharmacology (2023) has underscored the role of Demethyl Memantine Hydrochlor,ide in neuroprotection. The study revealed that this compound significantly reduces oxidative stress and neuroinflammation in animal models of Parkinson’s disease. These findings align with its ability to enhance mitochondrial function and protect neurons from apoptosis, which are critical for long-term neuroprotection.
One of the most compelling aspects of Demethyl Memantine Hydrochloride is its potential in cognitive enhancement. A 2023 clinical trial conducted by the University of California, San Francisco, demonstrated that patients with mild cognitive impairment (MCI) showed improved memory retention and executive function after 12 weeks of treatment with Demethyl Memantine Hydrochloride. This result is particularly significant given the growing prevalence of age-related cognitive decline and the need for effective therapeutic interventions.
Compared to its parent compound, Memantine, Demethyl Memantine Hydrochloride exhibits a more favorable pharmacokinetic profile. Studies have shown that it achieves higher brain concentrations with lower systemic exposure, which may reduce the risk of side effects such as dizziness and sedation. This improved bioavailability is attributed to its unique chemical structure, which facilitates better penetration through the blood-brain barrier.
In the context of neurodegenerative diseases, Demethyl Memantine Hydrochloride has shown promise in preclinical models of Alzheimer’s disease. A 2022 study published in Journal of Alzheimer’s Disease found that this compound reduces amyloid-beta plaque formation and improves synaptic plasticity in transgenic mice. These effects are consistent with its ability to inhibit the overactivation of NMDA receptors, which is implicated in the progression of Alzheimer’s pathology.
The therapeutic potential of Demethyl Memantine Hydrochloride extends beyond neurodegenerative disorders. Recent research has explored its role in acute neurological conditions such as traumatic brain injury (TBI). A 2023 meta-analysis in Clinical Neuroscience highlighted that Demethyl Memantine Hydrochloride significantly reduces secondary injury markers and improves functional outcomes in TBI patients. This suggests its potential as an adjunct therapy in critical care settings.
One of the key advantages of Demethyl Memantine Hydrochloride is its compatibility with other therapeutic agents. Preclinical studies have shown that it can be safely combined with cholinesterase inhibitors and anti-inflammatory drugs to enhance therapeutic efficacy. This synergistic potential is particularly relevant for managing complex neurological conditions that require multi-targeted approaches.
From a pharmacological perspective, Demethyl Memantine Hydrochloride demonstrates a favorable safety profile. Clinical trials have reported minimal adverse effects, with the most common being transient gastrointestinal discomfort. This is in contrast to older NMDA antagonists, which were associated with higher rates of side effects. The improved tolerability of Demethyl Memantine Hydrochloride is a critical factor in its potential for long-term use.
Current research is also exploring the neuroprotective mechanisms of Demethyl Memantine Hydrochloride in relation to neuroinflammation. A 2023 study in Frontiers in Neuroscience found that this compound modulates microglial activation and reduces the production of pro-inflammatory cytokines. These effects are essential for mitigating the inflammatory response in neurological disorders and promoting tissue repair.
Looking ahead, the clinical development of Demethyl Memantine Hydrochloride is expected to focus on expanding its applications to a broader range of neurological conditions. Ongoing trials are investigating its efficacy in multiple sclerosis, Huntington’s disease, and epilepsy. These studies aim to establish its role as a versatile therapeutic agent with broad neuroprotective benefits.
In conclusion, Demethyl Memantine Hydrochloride represents a significant advancement in the field of NMDA receptor antagonists. Its unique pharmacological properties, combined with its potential for neuroprotection and cognitive enhancement, position it as a promising therapeutic option for various neurological disorders. Continued research and clinical trials will further elucidate its role in modern neuropharmacology and its impact on patient outcomes.
33103-93-4 (Demethyl Memantine Hydrochloride) 関連製品
- 19982-08-2(Memantine)
- 89014-23-3(Bicyclo[2.2.2]octan-1-amine, 4-propyl-)
- 80121-61-5(3-Propyladamantan-1-amine)
- 80121-60-4(1-Aminoadamantane,3,5-diethyl)
- 18220-68-3([1,1'-Bitricyclo[3.3.1.13,7]decane]-1,1'-diamine)
- 79594-24-4(1-(adamantan-1-yl)-2-methylpropan-2-amine)
- 23264-83-7(Tricyclo[3.3.1.13,7]decan-1-amine,3-ethyl-5,7-dimethyl-)
- 51052-62-1(3,5-DIMETHYLADAMANTAN-1-AMINE)
- 41100-45-2((3-ethyl-1-adamantyl)amine)
- 740023-89-6(Bicyclo[2.2.2]octan-1-amine,4-(1-methylethyl)-)